molecular formula C15H18O3 B14253059 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- CAS No. 207731-65-5

6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl-

Cat. No.: B14253059
CAS No.: 207731-65-5
M. Wt: 246.30 g/mol
InChI Key: RHJDKPLFCCEEHS-UHFFFAOYSA-N
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Description

6,7-Dioxaspiro[45]dec-9-ene, 8-methoxy-8-phenyl- is a spiro compound characterized by a unique structure where two oxygen atoms form a spiro linkage with a dec-9-ene ring The presence of a methoxy group and a phenyl group adds to its chemical complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- typically involves the formation of the spiro linkage through a series of organic reactions. One common method includes the reaction of a suitable diol with a ketone or aldehyde under acidic conditions to form the spiro compound. The methoxy and phenyl groups can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- involves its interaction with molecular targets through its functional groups. The methoxy and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The spiro linkage provides structural stability and unique reactivity patterns.

Comparison with Similar Compounds

Similar Compounds

    8-Methylene-1,4-dioxaspiro[4.5]decane: Similar spiro structure but lacks the methoxy and phenyl groups.

    1,4-Dioxaspiro[4.5]dec-7-en-8-yl: Another spiro compound with different substituents.

    8-ALLYL-1,4-DIOXASPIRO[4.5]DEC-6-EN-8-YL PHENYL SULFONE: Contains a phenyl sulfone group instead of a methoxy group.

Uniqueness

6,7-Dioxaspiro[4.5]dec-9-ene, 8-methoxy-8-phenyl- is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical properties and potential reactivity. The spiro linkage adds to its structural uniqueness, making it a valuable compound for various applications.

Properties

CAS No.

207731-65-5

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

8-methoxy-8-phenyl-6,7-dioxaspiro[4.5]dec-9-ene

InChI

InChI=1S/C15H18O3/c1-16-15(13-7-3-2-4-8-13)12-11-14(17-18-15)9-5-6-10-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3

InChI Key

RHJDKPLFCCEEHS-UHFFFAOYSA-N

Canonical SMILES

COC1(C=CC2(CCCC2)OO1)C3=CC=CC=C3

Origin of Product

United States

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